molecular formula C14H12ClN3O4S2 B4327762 8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No. B4327762
M. Wt: 385.8 g/mol
InChI Key: YETXFJDDVJFMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazoloquinazolinone derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is not fully understood, but it is believed to act on various molecular targets. It has been shown to inhibit the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. The compound has also been reported to modulate the activity of ion channels and receptors, thereby affecting cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one are diverse and depend on the specific biological system being studied. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis. It has also been reported to inhibit the proliferation of viruses such as HIV and herpes simplex virus. In animal models, the compound has been investigated for its potential as an anti-inflammatory and analgesic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one in lab experiments is its broad range of biological activities. The compound has been shown to exhibit multiple pharmacological effects, making it a versatile tool for investigating various cellular processes. However, one limitation of using this compound is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, and caution should be exercised when using it in experiments.

Future Directions

There are several future directions for research on 8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one. One area of interest is the development of derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's mechanism of action in more detail, particularly its effects on ion channels and receptors. Additionally, the compound's potential as a therapeutic agent for various diseases such as cancer and viral infections could be further explored.

Scientific Research Applications

8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The compound has also been investigated for its potential as an analgesic and anticonvulsant agent.

properties

IUPAC Name

8-chloro-7-morpholin-4-ylsulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S2/c15-10-8-11-9(13(19)16-14-18(11)3-6-23-14)7-12(10)24(20,21)17-1-4-22-5-2-17/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETXFJDDVJFMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 2
Reactant of Route 2
8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 3
8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 4
8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 5
8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Reactant of Route 6
8-chloro-7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

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